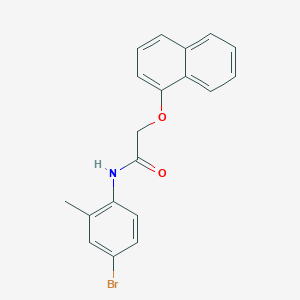
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a naphthyl group, and an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Naphthylation: The brominated intermediate is then reacted with naphthalen-1-ol in the presence of a base to form the naphthyl ether linkage.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This may include the use of continuous flow reactors, automated systems, and specific catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-(naphthalen-1-yloxy)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-2-(phenoxy)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide is unique due to the presence of both a brominated aromatic ring and a naphthyl ether linkage. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
433702-00-2 |
|---|---|
Fórmula molecular |
C19H16BrNO2 |
Peso molecular |
370.2g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-17(13)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22) |
Clave InChI |
FNUSTCRDXIOMCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B399220.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399221.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399222.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399223.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399224.png)
![N-(diphenylacetyl)-N'-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399225.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399226.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399228.png)
![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399230.png)
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399233.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399235.png)
![2,2-diphenyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide](/img/structure/B399236.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399237.png)
![Methyl 2-{[(diphenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B399239.png)
